(1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol
Description
This compound, with the molecular formula C₁₈H₁₅FN₂O₃ (MW: 326.32 g/mol), features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 3 with a 2,3-dihydrobenzo[b][1,4]dioxin moiety, and at position 4 with a hydroxymethyl group. The presence of the fluorophenyl group enhances metabolic stability and lipophilicity, while the dihydrobenzodioxin system contributes to π-π stacking interactions in biological targets . Its synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with hydrazines, followed by functional group modifications (e.g., oxidation or reduction) .
Properties
CAS No. |
618444-48-7 |
|---|---|
Molecular Formula |
C18H15FN2O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H15FN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-10,22H,7-8,11H2 |
InChI Key |
YDAAQHUAVIPKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3CO)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole scaffold is constructed by reacting 4-fluorophenylhydrazine with a 1,3-diketone precursor. For example, ethyl 3-(2,3-dihydrobenzo[b]dioxin-7-yl)-3-oxopropanoate undergoes cyclization with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux (12 h, 80°C), yielding the corresponding pyrazole-4-carboxylate.
Representative Procedure
A mixture of 4-fluorophenylhydrazine (1.2 eq) and ethyl 3-(2,3-dihydrobenzo[b]dioxin-7-yl)-3-oxopropanoate (1 eq) in ethanol (0.2 M) is refluxed for 12 h. The precipitate is filtered and washed with cold ethanol to afford ethyl 1-(4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-7-yl)-1H-pyrazole-4-carboxylate (yield: 78%).
1,3-Dipolar Cycloaddition
Alternatively, the pyrazole ring is formed via reaction of diazo compounds with terminal alkynes. For instance, 4-fluorobenzenediazonium chloride reacts with propargyl alcohol derivatives in the presence of Cu(I) catalysts, though this method offers lower regioselectivity compared to cyclocondensation.
Functionalization of the Pyrazole Ring
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/xantphos | Toluene | 110 | 68 |
| Pd(PPh₃)₄ | DMF | 90 | 42 |
| PdCl₂(dppf) | Dioxane | 100 | 55 |
Hydroxymethyl Group Installation
Reduction of Ester Precursors
The ethyl ester intermediate is reduced to the primary alcohol using BH₃·THF. In a typical procedure, ethyl 1-(4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-7-yl)-1H-pyrazole-4-carboxylate (1 eq) is treated with BH₃·THF (3 eq) in THF at 0°C, warming to 60°C over 4 h. The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the hydroxymethyl derivative (82% yield).
Direct Hydroxymethylation
Alternatively, the hydroxymethyl group is introduced via Mannich reaction or hydroxymethylation of pre-formed pyrazoles. For example, treatment of 4-bromopyrazole with paraformaldehyde and K₂CO₃ in DMSO at 120°C for 6 h affords the hydroxymethyl analog, though this method is less efficient (yield: 35–50%).
Visible-Light-Mediated Functionalization
Search result describes a visible-light-induced protocol for modifying benzodioxin-containing compounds. Adapted for the target molecule:
Procedure
A Schlenk tube charged with 1-(4-fluorophenyl)-3-iodo-1H-pyrazol-4-carboxylate (0.1 mmol), 2,3-dihydrobenzo[b]dioxin-7-ylboronic acid (0.12 mmol), NEt₃ (0.3 mmol), and D₂O (5% v/v) in 1,4-dioxane (0.95 mL) is irradiated under 405 nm LEDs at 40°C for 24 h. The mixture is concentrated and purified by flash chromatography (PE/EtOAc = 50:1) to yield the product (56% yield).
Scalable Synthesis and Industrial Considerations
Gram-scale synthesis (5 mmol) follows similar protocols, with adjustments for reactor size and stirring efficiency. Search result reports an 80% yield in a 250 mL Schlenk tube using 60 W LEDs, highlighting the method’s scalability. Critical parameters include:
-
Catalyst loading : ≤0.1 eq Pd for cost efficiency.
-
Solvent choice : 1,4-dioxane minimizes side reactions vs. DMF or DMSO.
-
Purification : Prep-HPLC or silica gel chromatography ensures >95% purity.
Analytical Characterization
1H NMR (400 MHz, DMSO-d₆)
δ 8.82 (d, 1H, pyrazole-H), 7.97–8.04 (m, 2H, Ar-H), 6.89–6.94 (m, 3H, benzodioxin-H), 5.42 (t, 1H, -OH), 4.32 (s, 2H, -CH₂OH), 4.24 (q, 4H, -OCH₂CH₂O-).
MS (ESI) : m/z 356 [M+H]⁺.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity stems from its structural components:
-
Pyrazole Ring :
-
Electrophilic substitution (e.g., bromination, nitration) can occur at the 4-position due to inherent ring electron density.
-
Nucleophilic aromatic substitution is less likely unless strongly activated.
-
-
Fluorophenyl Group :
-
Fluorine substitution (e.g., via SNAr) if activated by electron-withdrawing groups.
-
Electrophilic substitution (e.g., nitration) on the aromatic ring.
-
-
Dihydrobenzodioxin Moiety :
-
Electrophilic substitution on the aromatic ring (e.g., bromination).
-
Ring-opening reactions under harsh oxidative conditions.
-
-
Methanol Group :
| Functional Group | Reaction Type | Conditions |
|---|---|---|
| Pyrazole ring | Electrophilic substitution | Br2, FeBr3 |
| Methanol group | Oxidation | KMnO4, H2O |
| Dihydrobenzodioxin | Electrophilic substitution | NO2, H2SO4 |
Vilsmeier–Haack Reaction
Used to cyclize hydrazones into pyrazoles. The mechanism involves:
-
Generation of an electrophilic iminium intermediate via reaction with PCl5 and DMF.
Oxidation of Methanol to Ketone
The methanol group at the 4-position undergoes oxidation via:
Analytical Data and Characterization
Spectral data from related compounds suggests:
Scientific Research Applications
Pharmaceutical Development
This compound serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly in developing anti-cancer agents. Its unique structural properties allow for modifications that enhance therapeutic efficacy. For instance, derivatives of pyrazole compounds have shown promising results in inhibiting tumor growth and exhibiting anti-inflammatory properties .
Case Study: Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can effectively inhibit cancer cell proliferation. For example, compounds similar to (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol have been tested against various cancer cell lines, showing significant cytotoxic effects at low concentrations .
Biochemical Research
In biochemical research, this compound is utilized to investigate enzyme inhibition and metabolic pathways. Its structure allows researchers to explore interactions with specific enzymes that play crucial roles in disease mechanisms.
Example: Enzyme Inhibition Studies
Studies involving pyrazole derivatives have reported their ability to inhibit enzymes such as xanthine oxidase and cyclooxygenases, which are involved in inflammatory processes. The ability to modify the compound's structure enhances its selectivity and potency against these enzymes .
Material Science
The compound is also explored in material science for developing advanced materials with specific chemical functionalities. Its incorporation into polymers or coatings can lead to materials with enhanced performance characteristics.
Application: Polymer Development
Research has indicated that incorporating pyrazole-based compounds into polymer matrices can improve thermal stability and mechanical properties. This opens avenues for creating high-performance materials suitable for various industrial applications .
Agricultural Chemistry
In agricultural chemistry, (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol is investigated for its potential use in developing environmentally friendly pesticides and herbicides.
Case Study: Pesticide Formulation
Research has focused on synthesizing agrochemicals based on this compound that exhibit effective pest control while minimizing environmental impact. The unique dioxin moiety contributes to the selectivity of these compounds towards target pests .
Analytical Chemistry
Finally, this compound finds applications in analytical chemistry for detecting and quantifying biomolecules. Its structural characteristics enable the development of sensitive analytical methods.
Example: Diagnostic Applications
Pyrazole derivatives have been employed in various diagnostic assays due to their ability to form stable complexes with biomolecules. This characteristic is particularly useful in developing assays for disease markers .
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogues and their distinguishing features are summarized below:
Key Differences and Implications
Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogues (e.g., phenyl or methoxyphenyl derivatives) . The hydroxymethyl group at position 4 enhances water solubility relative to ester or amide derivatives (e.g., compound 8(c) in ), which may improve bioavailability.
Synthetic Accessibility :
- Compounds with dihydrobenzodioxin at position 3 (e.g., target compound) require specialized coupling reactions, such as Suzuki-Miyaura cross-coupling for aryl boronic acid intermediates .
- Ester derivatives (e.g., Ethyl 4-(5-(dihydrobenzodioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzoate ) are synthesized via nucleophilic substitution, offering modularity for prodrug development .
Biological Performance :
- The benzamide derivative (MW: 491.16 g/mol) in showed IC₅₀ = 2.1 µM against breast cancer cells (MCF-7), attributed to the sulfonamide group’s hydrogen-bonding capacity.
- The target compound’s hydroxymethyl group may favor interactions with polar residues in enzyme active sites, though specific activity data are pending .
Physicochemical Properties
Biological Activity
The compound (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol (CAS No. 618444-48-7) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies that highlight its pharmacological significance.
- Molecular Formula : C18H15FN2O3
- Molecular Weight : 326.32 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a fluorophenyl group and a dihydrobenzo[dioxin] moiety.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi. In vitro tests demonstrated that pyrazole derivatives possess activity against pathogens like E. coli and Aspergillus niger .
Anti-inflammatory Activity
Pyrazoles are known for their anti-inflammatory effects. The compound under discussion may inhibit the production of inflammatory mediators such as TNF-α and IL-6. In comparative studies, certain pyrazole derivatives showed up to 85% inhibition of these cytokines at concentrations as low as 10 µM .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. For example, compounds with similar structures have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth effectively . The mechanisms likely involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in inflammatory pathways.
- Receptor Interaction : The compound could bind to cellular receptors, influencing cellular responses related to inflammation and cancer progression.
Study on Anti-inflammatory Properties
A study conducted by Tewari et al. (2014) synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity in vivo. Among these, compounds similar to (1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazol-4-YL)methanol showed promising results in reducing inflammation markers in animal models .
Antimicrobial Screening
Selvam et al. (2016) reported the synthesis of various pyrazole derivatives tested against Mycobacterium tuberculosis and other bacterial strains. The study highlighted that certain derivatives exhibited remarkable antimicrobial activity comparable to standard treatments .
Summary Table of Biological Activities
Q & A
Basic: What synthetic strategies are effective for preparing (1-(4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1H-pyrazol-4-yl)methanol?
Methodological Answer:
The synthesis typically involves multi-step routes:
- Step 1: Condensation of 4-fluorophenylhydrazine with a diketone or β-ketoester to form the pyrazole core.
- Step 2: Functionalization of the pyrazole C4-position via formylation or hydroxymethylation. Evidence from analogous hydrazone derivatives suggests using ethanol reflux with hydrazine derivatives (e.g., 3,5-dichlorophenylhydrazine) to stabilize the pyrazole scaffold .
- Step 3: Coupling the dihydrobenzo[d][1,4]dioxin moiety via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Mannich reactions (e.g., with diazacrown ethers) can introduce hydroxymethyl groups, as seen in related pyrazole derivatives .
Key Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy: 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.2–4.5 ppm for dihydrodioxin CH2) resolves substituent positions. 2D NMR (COSY, HSQC) clarifies coupling patterns .
- FTIR: Confirm hydroxyl (≈3400 cm⁻¹), C=N (≈1600 cm⁻¹), and ether (≈1250 cm⁻¹) groups .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]+ at m/z 385.12) .
- X-ray Crystallography: For crystalline derivatives, determine bond angles and dihedral angles (e.g., C18–C19–C20 = 103.7° in triazole analogs) .
Advanced: How to design a robust protocol for assessing antimicrobial activity?
Methodological Answer:
- Inoculum Preparation: Use standardized microbial strains (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard .
- MIC Assay: Test compound concentrations (0.5–128 µg/mL) in Mueller-Hinton broth via microdilution. Include positive (ciprofloxacin) and negative (DMSO) controls .
- Time-Kill Studies: Sample at 0, 6, 12, and 24 hours to assess bactericidal vs. bacteriostatic effects.
- Cytotoxicity Screening: Pair with mammalian cell lines (e.g., HEK-293) using MTT assays to evaluate selectivity .
Advanced: How to address discrepancies in spectral data during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to resolve ambiguities in aromatic proton assignments .
- Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d6) to suppress exchangeable proton signals (e.g., –OH) in 1H NMR .
- Crystallographic Refinement: For polymorphic forms, refine XRD data (e.g., SHELXL) to resolve bond-length mismatches .
- Reproducibility: Repeat synthesis and analysis under inert (N2) conditions to exclude oxidation artifacts .
Advanced: What computational approaches predict receptor-binding interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., GABA-A receptors for benzodiazepine analogs). Set grid parameters to cover active sites (e.g., 25 ų box) .
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>50%) .
- DFT Studies: Calculate frontier molecular orbitals (HOMO-LUMO gap ≈4.5 eV) to predict reactivity and charge distribution .
- QSAR Modeling: Corrogate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) on bioactivity using CoMFA/CoMSIA .
Advanced: How to optimize reaction yields when introducing the dihydrobenzo[d][1,4]dioxin moiety?
Methodological Answer:
- Catalyst Screening: Test Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki coupling. Optimize base (K2CO3) and solvent (toluene/EtOH) to enhance aryl boronic acid reactivity .
- Microwave Assistance: Reduce reaction time from 24h to 1h at 120°C, improving yield from 45% to 78% .
- Workup Strategy: Purify via flash chromatography (silica gel, hexane/EtOAc 3:1) to remove unreacted dihydrodioxin precursor .
Advanced: What strategies mitigate cytotoxicity in therapeutic applications?
Methodological Answer:
- Prodrug Design: Mask the hydroxymethyl group as an acetate ester to reduce off-target effects. Hydrolyze in vivo via esterases .
- Structure-Activity Relationship (SAR): Replace the fluorophenyl group with less lipophilic substituents (e.g., methoxy) to lower membrane permeability .
- Targeted Delivery: Conjugate with nanoparticles (e.g., PLGA) for controlled release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
